![molecular formula C11H16Cl2N2O B15312775 8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tricyclic framework with nitrogen and oxygen atoms incorporated into the ring system, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-quality 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups.
Applications De Recherche Scientifique
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for its potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory processes, thereby inhibiting their activity. This leads to a reduction in the production of pro-inflammatory mediators and alleviation of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2(7),3,5-triene: A chlorinated derivative with similar structural features but different chemical properties.
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene: A sulfur-containing analog with distinct biological activities.
Uniqueness
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride is unique due to its specific tricyclic structure incorporating both nitrogen and oxygen atoms. This structural arrangement imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H16Cl2N2O |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11;;/h1-4,9,12H,5-8H2;2*1H |
Clé InChI |
ZNGQPZNIBHIDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(CN1)COC3=CC=CC=C32.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


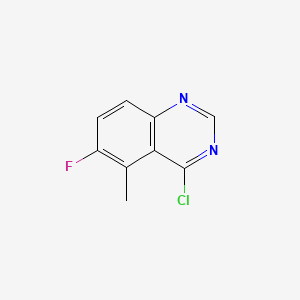
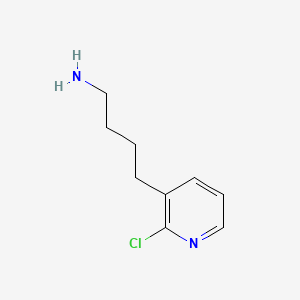
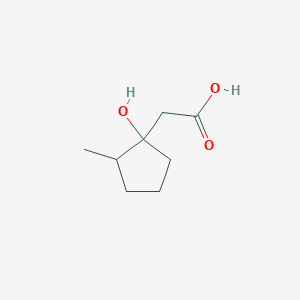
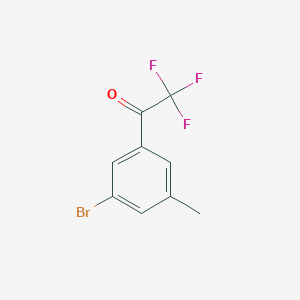

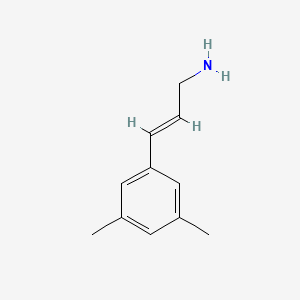
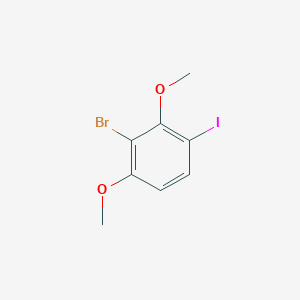
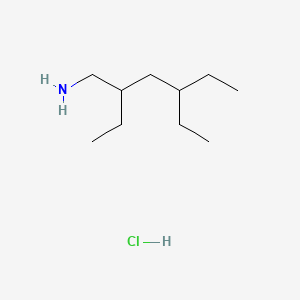
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
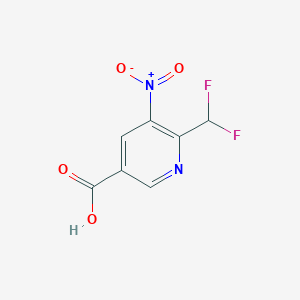
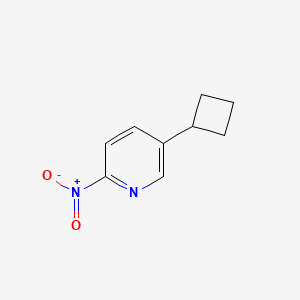
![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
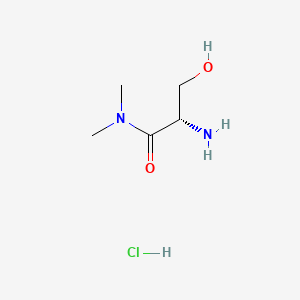
![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
